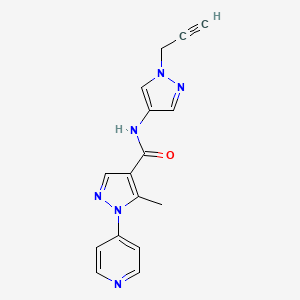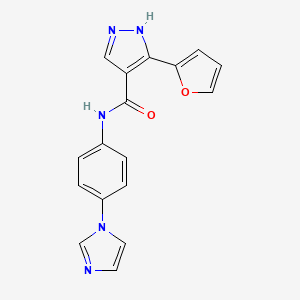
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine is a chemical compound that has shown potential for use in scientific research. It is a pyrimidine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine involves the binding of the compound to the ATP-binding site of kinases. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which leads to the inhibition of kinase activity. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been found to inhibit tumor growth and angiogenesis in animal models. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine in lab experiments is its selectivity for kinases. The compound has been found to have a high degree of selectivity for several kinases, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine in scientific research. One direction is the development of analogs with improved solubility and efficacy. Another direction is the investigation of its potential for use in combination therapy with other cancer drugs. Additionally, the compound could be tested for its potential to inhibit other kinases involved in disease pathways. Finally, the compound could be tested for its potential to inhibit viral kinases, which could lead to the development of antiviral drugs.
Synthesemethoden
The synthesis of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has been achieved using different approaches. One method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 1-bromo-2-propyne in the presence of a palladium catalyst. Another method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 4-bromo-1-propynylpyrazole in the presence of a copper catalyst. Both methods have shown good yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has shown potential for use in scientific research as a kinase inhibitor. It has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases by 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine can lead to the suppression of tumor growth and angiogenesis.
Eigenschaften
IUPAC Name |
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c1-3-4-17-6-9(5-15-17)16-11-10(12)8(2)13-7-14-11/h1,5-7H,4H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNAHNJKFLRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN(N=C2)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)